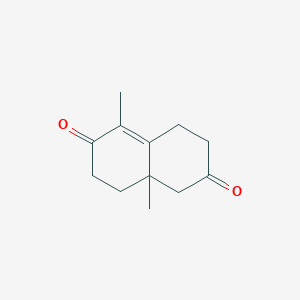
5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione is a complex organic compound with a unique structure It belongs to the class of hexahydronaphthalenes, which are characterized by their hexahydro-naphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product.
化学反応の分析
Types of Reactions
5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the manufacture of various chemical products, including fragrances and polymers.
作用機序
The mechanism of action of 5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
- 1-Isopropyl-4,7-dimethyl-1,2,3,4,5,6-hexahydronaphthalene
- 6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol
- (1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene
Uniqueness
What sets 5,8a-Dimethyl-1,3,4,7,8,8a-hexahydronaphthalene-2,6-dione apart from similar compounds is its specific structural configuration and the presence of two ketone groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
108990-36-9 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
5,8a-dimethyl-3,4,7,8-tetrahydro-1H-naphthalene-2,6-dione |
InChI |
InChI=1S/C12H16O2/c1-8-10-4-3-9(13)7-12(10,2)6-5-11(8)14/h3-7H2,1-2H3 |
InChIキー |
JRDFGSJSYMPQCO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC(=O)CC2(CCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


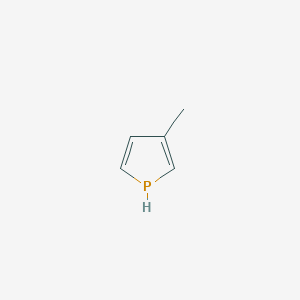
![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)
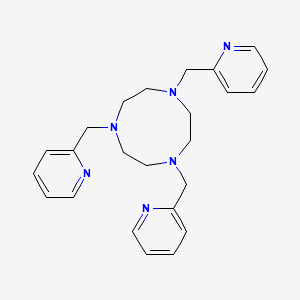
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)

![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)

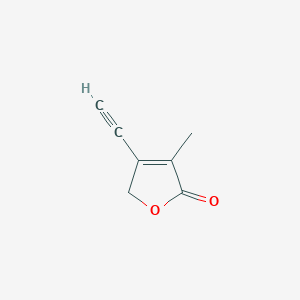
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
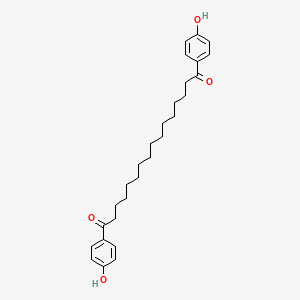
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)

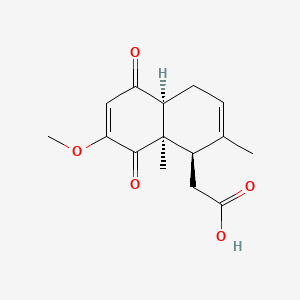
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
